beta-D-Glucose 1-phosphate bis(cyclohexylammonium) salt
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Overview
Description
β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt: is a chemical compound with the empirical formula C6H13O9P · 2C6H13N and a molecular weight of 458.48 . This compound is a substrate for β-phosphoglucomutase, which converts it to β-glucose 6-phosphate by forming β-glucose 1,6-diphosphate as an intermediate . It is utilized in both the maltose and trehalose catabolic pathways of lactic acid bacteria, generating β-D-glucose 1-phosphate as a metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt involves the reaction of β-D-glucose 1-phosphate with cyclohexylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt are not widely documented. the process likely involves large-scale synthesis using similar reaction conditions as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into other forms.
Substitution: Substitution reactions can replace certain functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions include β-glucose 6-phosphate and other derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: In chemistry, β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt is used as a substrate for enzymatic reactions involving β-phosphoglucomutase .
Biology: In biological research, the compound is utilized in studies related to the maltose and trehalose catabolic pathways of lactic acid bacteria .
Industry: Industrial applications may include its use in the production of various biochemical products .
Mechanism of Action
The mechanism of action of β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt involves its conversion to β-glucose 6-phosphate by β-phosphoglucomutase. This conversion occurs through the formation of β-glucose 1,6-diphosphate as an intermediate . The molecular targets and pathways involved include the maltose and trehalose catabolic pathways of lactic acid bacteria .
Comparison with Similar Compounds
α-D-Glucose 1-phosphate: Another glucose phosphate compound with similar biochemical properties.
β-L-Fucose 1-phosphate: A similar compound used in glycan fucosylation research.
Uniqueness: β-D-Glucose 1-phosphate bis(cyclohexylammonium) salt is unique due to its specific role as a substrate for β-phosphoglucomutase and its involvement in the maltose and trehalose catabolic pathways .
Properties
CAS No. |
14034-70-9 |
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Molecular Formula |
C18H39N2O9P |
Molecular Weight |
458.489 |
IUPAC Name |
cyclohexanamine;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13)/t;;2-,3-,4+,5-,6+/m..1/s1 |
InChI Key |
YBPDNWXTAIIEAM-LCFXSEKVSA-N |
SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Origin of Product |
United States |
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